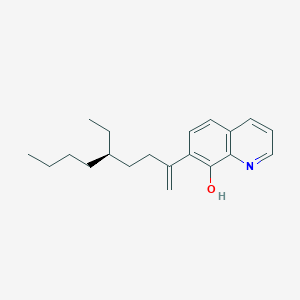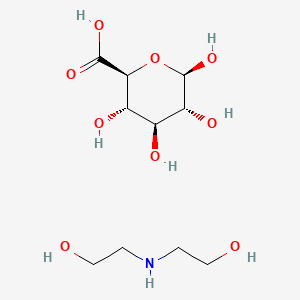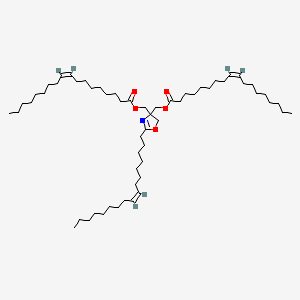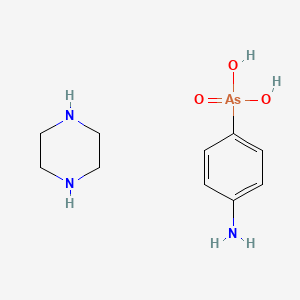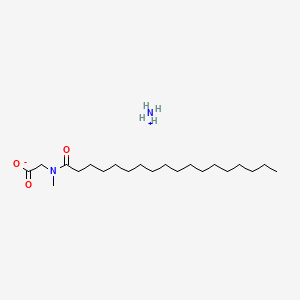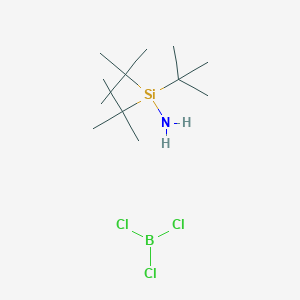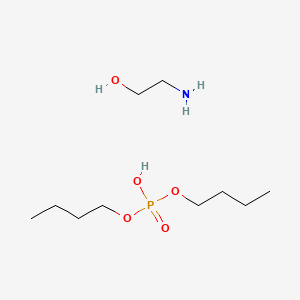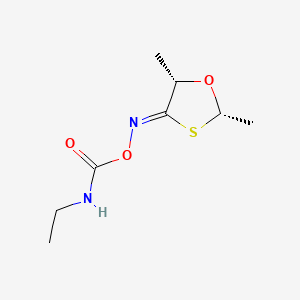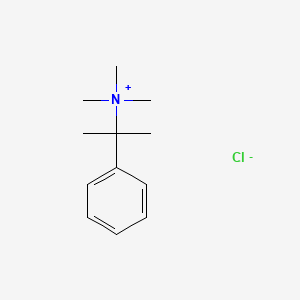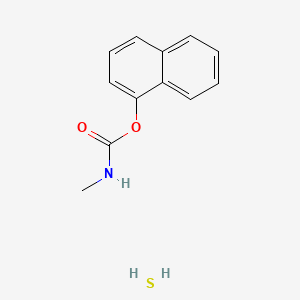
1-Naphthalenol, methylcarbamate, mixt. with sulfur
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, methylcarbamate, mixt. with sulfur is a chemical compound that combines 1-Naphthalenol methylcarbamate with sulfur. This compound is known for its applications in various fields, including agriculture and industry. It is often used as an insecticide due to its effectiveness in controlling pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol methylcarbamate typically involves the reaction of 1-Naphthalenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The presence of sulfur in the mixture can be achieved by adding elemental sulfur during the synthesis process.
Industrial Production Methods
Industrial production of 1-Naphthalenol methylcarbamate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. The addition of sulfur is carefully controlled to achieve the desired mixture.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenol methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can produce different naphthyl derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenol methylcarbamate, mixt. with sulfur, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide.
Medicine: Explored for its potential therapeutic applications, including its use in developing new drugs.
Industry: Utilized in the production of various industrial products, including pesticides and other chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol methylcarbamate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound inhibits the activity of acetylcholinesterase, an enzyme essential for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in the target pests.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenol: A related compound with similar chemical properties but without the carbamate group.
Methylcarbamate: Another related compound that lacks the naphthalenol moiety.
Carbaryl: A widely used insecticide with a similar structure and mechanism of action.
Uniqueness
1-Naphthalenol methylcarbamate, mixt. with sulfur, is unique due to the combination of the naphthalenol and carbamate groups, along with the presence of sulfur. This combination enhances its effectiveness as an insecticide and provides additional chemical properties that can be exploited in various applications.
Propiedades
Número CAS |
65437-74-3 |
|---|---|
Fórmula molecular |
C12H13NO2S |
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
naphthalen-1-yl N-methylcarbamate;sulfane |
InChI |
InChI=1S/C12H11NO2.H2S/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3,(H,13,14);1H2 |
Clave InChI |
AHZVZXSSVXDEJP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC2=CC=CC=C21.S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


